![molecular formula C7H8N2O B026760 4-(1-nitrosoethylidene)-1H-pyridine CAS No. 107445-21-6](/img/structure/B26760.png)
4-(1-nitrosoethylidene)-1H-pyridine
Overview
Description
Synthesis Analysis
The synthesis of pyridine-based compounds often involves multi-step reactions that include nitration, reduction, and cyclization steps. For example, a fused, tricyclic pyridine-based energetic material was synthesized through a two-step reaction from commercially available reagents, demonstrating the complexity and efficiency of synthesizing pyridine derivatives (Ma et al., 2018). This process highlights the methodologies that could be applicable to synthesizing 4-(1-nitrosoethylidene)-1H-pyridine, emphasizing azidonation and tautomerism steps.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be elucidated using techniques like X-ray diffraction and electron diffraction. Studies on similar compounds, such as 4-nitro-, 4-methyl-, and 4-chloro-pyridine N-oxides, have determined structural parameters that reveal the influence of substituents on the pyridine core's geometry (Chiang & Song, 1983). These findings can provide insights into the expected molecular conformation of this compound.
Chemical Reactions and Properties
Pyridine-based compounds participate in a variety of chemical reactions, including nitration, reduction, and coupling reactions, which can significantly alter their properties. For instance, the reaction of pyridine N-oxides with p-nitrobenzenesulfenyl chloride demonstrates the reactivity of the pyridine ring and its potential to undergo structural transformations (Ōae & Ikura, 1967). This reactivity is crucial for understanding the chemical behavior of this compound.
Physical Properties Analysis
The physical properties of pyridine derivatives, such as density, melting point, and solubility, are influenced by their molecular structure. For example, the high density and low thermal stability of certain pyridine-based materials suggest that similar compounds like this compound might also exhibit unique physical characteristics (Ma et al., 2018).
Scientific Research Applications
Pyridine has been used to catalyze the rearrangement of 4-amino-5-nitro-6-phenylethynylpyrimidines into 6-phenyl-7-oxo-7H-pyrrolo[3,2-d]pyrimidine-5-oxides, with primary and secondary amine (Čikotienė et al., 2007).
(E)-4-nitro-N′-(pyridine-2-ylmethylene)benzohydrazide exhibits configurational dynamics and photoisomerization induced by ultraviolet radiation. This property is potentially useful in molecular machines and electronic devices (Gordillo et al., 2016).
The 1:1 complex of 4-nitro-phenol and 4-methyl-pyridine forms a hydrogen-bonded dimer with a dihedral angle of 57.8°, which contributes to a herring-bone structure in the crystal lattice (Jin et al., 2000).
Nucleoside 4 shows promise for an expanded genetic alphabet due to its stability towards acid-catalyzed epimerization and non-epimerizing nature (Hutter & Benner, 2003).
Equilibrium constants for 4-substituted pyridine 1-oxide-iodine complexes suggest a linear relationship with pyridine 1-oxide sigma values, indicating a correlation between charge-transfer complexes and pyridine 1-oxide (Gardner & Ragsdale, 1968).
Pyr-1, a novel pyrene-based fluorescent sensor, can selectively detect Ni2+ ions and exhibits low cytotoxicity in living cells, offering potential as a chemosensor in biological environments (Khan et al., 2018).
4-substituted pyridine N-oxides and 4-nitroquinoline N-oxides show antifungal activity due to their electronic structures and electron acceptor properties (Kulkarni et al., 1981).
Bridged pyridine-based energetic derivatives demonstrate promising structural stability and detonation properties, with steric hindrance effect playing a crucial role in stability (Zhai et al., 2019).
Future Directions
properties
IUPAC Name |
(NE)-N-(1-pyridin-4-ylethylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-6(9-10)7-2-4-8-5-3-7/h2-5,10H,1H3/b9-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJWWTXSMXGPMI-RMKNXTFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1194-99-6 | |
Record name | 4-ACETYLPYRIDINE OXIME | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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